molecular formula C10H9IN2O2 B598363 5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione CAS No. 1202679-06-8

5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B598363
CAS No.: 1202679-06-8
M. Wt: 316.098
InChI Key: FACQATTWTIOMGQ-UHFFFAOYSA-N
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Description

5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound that contains a quinazoline ring with an iodo substituent at position 5 and two methyl groups at positions 1 and 3.

Mechanism of Action

The mechanism of action of 5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione is not fully understood. However, studies have shown that it can inhibit various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and microbial growth. It has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It can also inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, it can inhibit the activity of various kinases, such as JAK2 and PI3K, which are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and inhibit microbial growth. In vivo studies have shown that it can reduce tumor growth in animal models of cancer. It has also been shown to have anti-inflammatory effects in animal models of inflammation. However, more studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione in lab experiments is its potential as a lead compound for the development of new anticancer, anti-inflammatory, and antimicrobial agents. Its ability to inhibit various enzymes and signaling pathways makes it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the research of 5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione. One direction is the development of more efficient synthesis methods that can produce the compound with higher yields and purity. Another direction is the optimization of the compound's structure to improve its potency and selectivity. Additionally, more studies are needed to fully understand its mechanism of action and biochemical and physiological effects. Furthermore, the compound's potential as a lead compound for drug development should be further explored, and its potential toxicity and pharmacokinetics should be evaluated.

Synthesis Methods

The synthesis of 5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione can be achieved through various methods. One of the most common methods is the reaction of 5-iodoanthranilic acid with acetic anhydride and then with dimethyl sulfate. Another method involves the reaction of 5-iodoanthranilic acid with dimethylformamide dimethyl acetal and then with acetic anhydride. Both methods result in the formation of this compound with high yields.

Scientific Research Applications

5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, it has been studied for its potential as an anticancer agent. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines. In addition, it has been studied for its potential as an antimicrobial agent, as it can inhibit the growth of bacteria and fungi.

Properties

IUPAC Name

5-iodo-1,3-dimethylquinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O2/c1-12-7-5-3-4-6(11)8(7)9(14)13(2)10(12)15/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACQATTWTIOMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)I)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736541
Record name 5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202679-06-8
Record name 5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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